1-Deaza-adenosine

説明

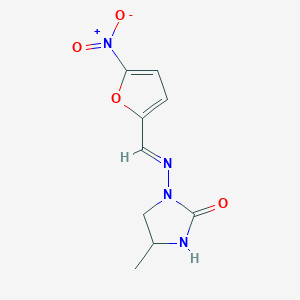

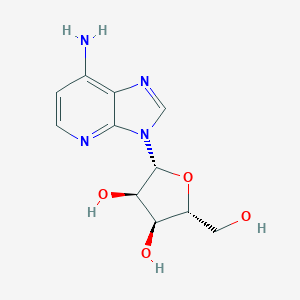

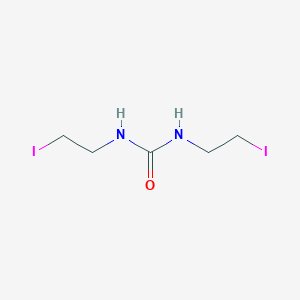

1-Deaza-adenosine is a small molecule that belongs to the class of organic compounds known as glycosylamines . These are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether) .

Synthesis Analysis

The synthesis of 1-Deaza-adenosine and its analogues involves the replacement of one or more nitrogen atoms of the heterocyclic base with a CH group . This modification affords deazapurine nucleoside analogues .Molecular Structure Analysis

The molecular formula of 1-Deaza-adenosine is C11H14N4O4 . Its average mass is 266.2533 Da and its monoisotopic mass is 266.101504956 Da .Chemical Reactions Analysis

1-Deaza-adenosine and its analogues are known to act as adenosine receptor agonists . They exhibit strong antitumour activity in mouse leukemia cells .Physical And Chemical Properties Analysis

1-Deaza-adenosine is a small molecule with a chemical formula of C11H14N4O4 . Its average weight is 266.2533 and its monoisotopic weight is 266.101504956 .科学的研究の応用

Cardiovascular Diseases

1-Deaza-adenosine and its analogues are known to act as adenosine receptor agonists . Adenosine deaminase (ADA) is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis . Modulation of ADA activity could be an important therapeutic target .

Antitumor Activity

1-Deaza-adenosine exhibits strong antitumor activity in mouse leukemia cells . The 6-Hydroxylamino derivative of 20-deoxy-1-deazaadenosine, being an inhibitor , could potentially be used in cancer treatment.

Enzyme Inhibition

1-Deaza-adenosine is known to inhibit adenosine deaminase, an enzyme that plays a crucial role in purine metabolism . This inhibition could have therapeutic implications in various diseases.

Interaction with Membrane Proteins

ADA is active both inside the cell and on the cell surface where it was found to interact with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) . This interaction could be exploited for therapeutic purposes.

Mediating Cell-to-Cell Interactions

Apart from its enzymatic function, ADA protein mediates cell-to-cell interactions involved in lymphocyte co-stimulation or endothelial activation . This could have implications in immunology and inflammation.

RNA Cleavage

1-Deaza-adenosine has been used in the study of hammerhead ribozymes, small self-cleaving RNA molecules . This could have potential applications in gene therapy and molecular biology.

将来の方向性

作用機序

Target of Action

The primary target of 1-Deaza-adenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that plays an important role in adenosine homeostasis and modulates signaling by extracellular adenosine .

Mode of Action

1-Deaza-adenosine interacts with ADA, which normally catalyzes the hydrolytic deamination of adenosine and 2-deoxyadenosine .

Biochemical Pathways

1-Deaza-adenosine affects the purine metabolism pathway by interacting with ADA . ADA is essential in the conversion of adenosine to inosine and 2′deoxyadenosine to 2′deoxyinosine . By inhibiting ADA, 1-Deaza-adenosine can potentially disrupt these conversions, affecting the overall purine metabolism.

Result of Action

The molecular and cellular effects of 1-Deaza-adenosine’s action are largely dependent on its interaction with ADA. By inhibiting ADA, 1-Deaza-adenosine could potentially disrupt adenosine homeostasis and signaling, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 1-Deaza-adenosine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ADA might affect the ability of 1-Deaza-adenosine to interact with its target . .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDDRWKCUAERS-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932290 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deaza-adenosine | |

CAS RN |

14432-09-8 | |

| Record name | 1-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-deaza-adenosine interact with adenosine deaminase, and does it form a transition-state analogue complex like some other inhibitors?

A1: Unlike some inhibitors that form transition-state analogue complexes with adenosine deaminase, 1-deaza-adenosine appears to mimic a ground-state complex when bound to the enzyme []. This suggests a distinct mode of interaction compared to inhibitors that form tetrahedral intermediates at the C-6 position of the purine ring.

Q2: What experimental evidence supports the distinct interaction mechanism of 1-deaza-adenosine with adenosine deaminase?

A2: Studies using 1-deaza-adenosine and the related compound 1-deazapurine riboside revealed that their complexes with adenosine deaminase do not exhibit the characteristics associated with transition-state analogue formation []. While these complexes display UV-difference spectra, solvent isotope effects on binding affinity, and altered CD spectra, they lack the spectral features indicative of a tetrahedral intermediate at the C-6 position.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)